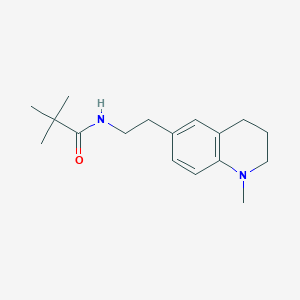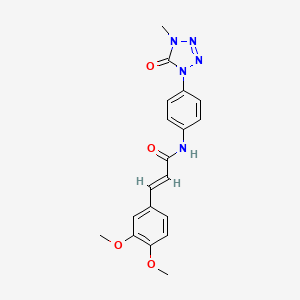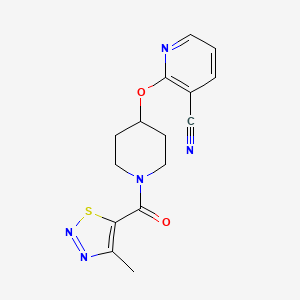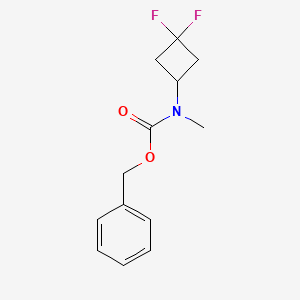![molecular formula C7H11ClO4S B2442625 Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate CAS No. 1375471-65-0](/img/structure/B2442625.png)
Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate is an organic compound with the molecular formula C7H11ClO4S. It is a cyclopropyl derivative with a chlorosulfonyl functional group, making it a versatile intermediate in organic synthesis. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate can be synthesized through a multi-step process. One common method involves the reaction of cyclopropylmethyl bromide with sodium sulfite to form cyclopropylmethyl sulfonate. This intermediate is then reacted with thionyl chloride to introduce the chlorosulfonyl group, followed by esterification with methanol to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is often purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.
Oxidation Reactions: Oxidation can lead to the formation of sulfonyl chlorides or sulfonic esters.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Major Products Formed
Substitution: Formation of sulfonamides or sulfonic esters.
Reduction: Formation of sulfonamides or sulfonic acids.
Oxidation: Formation of sulfonyl chlorides or sulfonic esters.
Scientific Research Applications
Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and as a probe for biochemical pathways.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: Used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The cyclopropyl ring provides structural rigidity, influencing the compound’s reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(chlorosulfonyl)acetate
- Ethyl 2-(chlorosulfonyl)acetate
- Methyl 2-(chlorosulfonyl)propanoate
Uniqueness
Methyl 2-{1-[(chlorosulfonyl)methyl]cyclopropyl}acetate is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds that require specific structural features.
Properties
IUPAC Name |
methyl 2-[1-(chlorosulfonylmethyl)cyclopropyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO4S/c1-12-6(9)4-7(2-3-7)5-13(8,10)11/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJRXBCSVFYXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CC1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2442543.png)

![N4-(4-fluorophenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2442546.png)

![[6-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine](/img/structure/B2442548.png)
![4-((3-(benzo[d][1,3]dioxol-5-yl)ureido)methyl)-N-(tert-butyl)piperidine-1-carboxamide](/img/structure/B2442549.png)
![2-hydroxy-9-methyl-N-[3-(morpholin-4-yl)propyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2442550.png)



![2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N,N-diethylacetamide](/img/structure/B2442555.png)

![6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2442558.png)

